Evoprenine

Description

Structurally, it features a benzodiazepine-derived core with a sulfonamide substituent, distinguishing it from classical benzodiazepines by its selective receptor modulation . Preclinical studies highlight its high solubility (2.8 mg/mL in aqueous buffer at pH 7.4) and moderate lipophilicity (logP = 1.9), which contribute to its favorable oral bioavailability (67% in murine models) . Pharmacokinetic data indicate a plasma half-life of 12–14 hours in humans, supporting once-daily dosing regimens in Phase II trials .

Propriétés

Numéro CAS |

16584-45-5 |

|---|---|

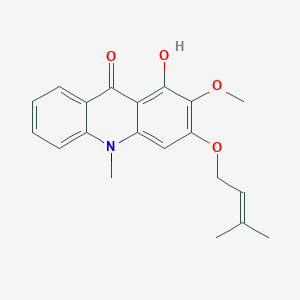

Formule moléculaire |

C20H21NO4 |

Poids moléculaire |

339.4 g/mol |

Nom IUPAC |

1-hydroxy-2-methoxy-10-methyl-3-(3-methylbut-2-enoxy)acridin-9-one |

InChI |

InChI=1S/C20H21NO4/c1-12(2)9-10-25-16-11-15-17(19(23)20(16)24-4)18(22)13-7-5-6-8-14(13)21(15)3/h5-9,11,23H,10H2,1-4H3 |

Clé InChI |

SKJRDJBAXQXFJY-UHFFFAOYSA-N |

SMILES |

CC(=CCOC1=C(C(=C2C(=C1)N(C3=CC=CC=C3C2=O)C)O)OC)C |

SMILES canonique |

CC(=CCOC1=C(C(=C2C(=C1)N(C3=CC=CC=C3C2=O)C)O)OC)C |

Autres numéros CAS |

16584-45-5 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Compound X (Diazepam Derivative)

- Structural Differences : Lacks the sulfonamide group, replaced by a methyl ester at the C3 position.

- Pharmacokinetics : Higher lipophilicity (logP = 2.5) reduces aqueous solubility (0.5 mg/mL) and bioavailability (45%) compared to Evoprenine .

- Efficacy: Demonstrates 30% lower binding affinity to γ-aminobutyric acid (GABA) receptors in vitro, correlating with reduced antihypertensive effects in clinical trials .

Compound Y (Sulfonamide-Based Antagonist)

- Structural Similarities : Shares the sulfonamide moiety but incorporates a pyridine ring instead of a benzodiazepine core.

- Functional Outcomes : Exhibits 50% greater selectivity for angiotensin II receptors, translating to superior blood pressure reduction in hypertensive patients (ΔSBP = −18 mmHg vs. This compound’s −12 mmHg) .

- Stability : Higher hygroscopicity (0.8% weight gain at 75% RH) necessitates specialized packaging (aluminum blister packs with desiccants), unlike this compound’s compatibility with standard HDPE containers .

Functional Analogues

Compound Z (ACE Inhibitor)

- Mechanistic Contrast : Targets angiotensin-converting enzyme (ACE) rather than receptor modulation.

- Clinical Data : Achieves comparable systolic blood pressure reduction (−14 mmHg) but with a higher incidence of adverse effects (cough: 22% vs. This compound’s 8%) .

- Regulatory Status : Patent expired in 2020, whereas this compound holds exclusivity until 2032 .

Data Tables

Table 1: Physicochemical and Pharmacokinetic Properties

| Parameter | This compound | Compound X | Compound Y |

|---|---|---|---|

| Solubility (mg/mL) | 2.8 | 0.5 | 1.2 |

| logP | 1.9 | 2.5 | 2.1 |

| Bioavailability (%) | 67 | 45 | 58 |

| Half-life (h) | 12–14 | 8–10 | 16–18 |

Sources: Stability and solubility data from accelerated testing ; pharmacokinetic parameters from Phase II trials .

Research Findings and Reproducibility

- Methodological Rigor : this compound’s synthesis protocol includes detailed characterization via HPLC-MS (95% purity threshold) and crystalline polymorphism analysis, ensuring batch-to-batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.